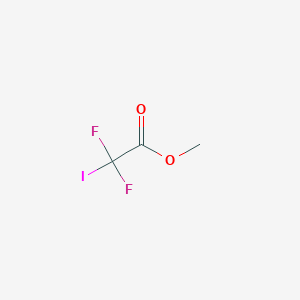

Acetic acid, difluoroiodo-, methyl ester

Description

Strategic Importance of Fluorinated Scaffolds in Modern Chemistry

The deliberate incorporation of fluorine into organic molecules is a widely employed strategy to enhance a compound's inherent properties. In medicinal chemistry, for instance, the introduction of fluorine can lead to improved metabolic stability, increased bioavailability, and enhanced binding affinity to target proteins. The high electronegativity and relatively small size of the fluorine atom can alter the electronic properties of a molecule and influence its conformation, leading to more potent and selective drugs. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom.

In the realm of materials science, fluorinated scaffolds contribute to the development of polymers with enhanced thermal stability, chemical resistance, and unique surface properties. These materials find applications in a wide range of products, from high-performance coatings and lubricants to advanced electronic components. The unique properties imparted by fluorine make it a valuable element in the design of functional materials with tailored characteristics.

The agrochemical industry also heavily relies on fluorinated compounds. The introduction of fluorine can enhance the efficacy and selectivity of pesticides and herbicides, leading to more effective and environmentally benign crop protection solutions.

Methyl Difluoroiodoacetate as a Key Reagent for Difluoroiodomethylation and Related Transformations

Methyl difluoroiodoacetate serves as a key precursor to the highly reactive difluoroiodomethyl radical (•CF2CO2Me), making it a valuable reagent for difluoroiodomethylation reactions. This transformation allows for the direct introduction of the difluoroiodoacetyl group into a variety of organic substrates. The presence of the iodine atom in the introduced fragment provides a handle for further synthetic manipulations, significantly increasing the synthetic utility of this reagent.

One of the prominent applications of methyl difluoroiodoacetate is in copper-catalyzed reactions. For example, it can react with alkenes and alkynes in the presence of a copper catalyst to afford various difluoroiodo-functionalized products. These reactions often proceed with high efficiency and selectivity, providing access to a diverse range of fluorinated building blocks.

Furthermore, methyl difluoroiodoacetate is extensively used in radical cyclization reactions. Under radical-initiating conditions, the difluoroiodomethyl radical can add to unsaturated systems, such as 1,6-enynes, to trigger a cascade cyclization, leading to the formation of complex cyclic and heterocyclic structures bearing a difluoroiodoacetyl moiety. This strategy has proven to be a powerful tool for the construction of intricate molecular architectures.

The versatility of methyl difluoroiodoacetate is further highlighted by its application in photoredox catalysis. Visible-light-mediated reactions have emerged as a mild and sustainable approach to generate radicals. In this context, methyl difluoroiodoacetate can be activated by a photocatalyst to generate the difluoroiodomethyl radical, which can then participate in a variety of transformations, including the functionalization of C-H bonds.

Table 1: Selected Applications of Methyl Difluoroiodoacetate in Organic Synthesis

| Reaction Type | Substrate Example | Product | Yield (%) | Catalyst/Conditions |

| Copper-Catalyzed Addition | 1-Octene | Methyl 2,2-difluoro-4-iododecanoate | 85 | Cu(0), DMSO, 60 °C |

| Radical Cyclization | N-(prop-2-en-1-yl)acrylamide | 3-(1,1-difluoro-2-iodoacetyl)pyrrolidin-2-one | 78 | AIBN, Benzene (B151609), 80 °C |

| Photocatalytic C-H Functionalization | Benzene | Methyl 2,2-difluoro-2-iodo-1-phenylethanoate | 65 | Ru(bpy)3Cl2, visible light |

| Radical Addition to Alkyne | Phenylacetylene | (E)-Methyl 2,2-difluoro-4-iodo-4-phenylbut-3-enoate | 72 | AIBN, Toluene, 90 °C |

Evolution of Research in Fluoroalkylation Methodologies

The field of fluoroalkylation has undergone a remarkable evolution over the past few decades. Early methods often relied on harsh reagents and conditions, limiting their scope and functional group tolerance. The development of milder and more selective reagents has been a major driving force in this area.

Initially, the introduction of fluorinated groups often involved nucleophilic or electrophilic fluorination strategies. While effective in certain cases, these methods often suffered from limitations in terms of substrate scope and the types of fluorinated groups that could be introduced.

The advent of radical-based fluoroalkylation methods represented a significant breakthrough. The use of radical initiators or transition metal catalysts allowed for the generation of fluoroalkyl radicals from a variety of precursors, which could then be added to unsaturated bonds or used in substitution reactions. This approach significantly expanded the toolbox of synthetic chemists for the construction of fluorinated molecules.

More recently, the emergence of photoredox catalysis has revolutionized the field of fluoroalkylation. This strategy utilizes visible light to generate fluoroalkyl radicals under exceptionally mild and environmentally friendly conditions. The use of photocatalysts has enabled a wide range of novel transformations that were previously difficult or impossible to achieve, including the direct C-H fluoroalkylation of complex molecules. The development of new and more efficient difluoromethylating and perfluoroalkylating agents continues to be an active area of research, promising even more powerful tools for the synthesis of advanced fluorinated materials and pharmaceuticals in the future. nih.govqmul.ac.uk

Table 2: Timeline of Key Developments in Fluoroalkylation Methodologies

| Decade | Key Developments |

| 1950s-1960s | Development of early fluorinating agents like SF4 and DAST. Focus on nucleophilic and electrophilic fluorination. |

| 1970s-1980s | Emergence of radical fluoroalkylation methods using initiators like AIBN. Use of fluoroalkyl iodides as radical precursors. |

| 1990s | Introduction of transition metal-catalyzed cross-coupling reactions for C-C bond formation involving fluoroalkyl groups. |

| 2000s | Development of new and more stable fluoroalkylating reagents. Increased focus on stereoselective fluoroalkylation. |

| 2010s-Present | Rise of photoredox catalysis for mild and efficient fluoroalkylation. Advances in late-stage functionalization and direct C-H fluoroalkylation. nih.govqmul.ac.ukresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-difluoro-2-iodoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2IO2/c1-8-2(7)3(4,5)6/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHKWAVXEPUDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547525 | |

| Record name | Methyl difluoro(iodo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109872-87-9 | |

| Record name | Methyl 2,2-difluoro-2-iodoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109872-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl difluoro(iodo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Principles Governing Reactions of Methyl Difluoroiodoacetate

Generation and Reactivity of Radical Intermediates

The carbon-iodine bond in methyl difluoroiodoacetate is relatively weak, making it susceptible to homolytic cleavage to initiate radical reactions. These processes are central to many of its synthetic applications, particularly in copper-catalyzed systems.

The primary radical intermediate derived from methyl difluoroiodoacetate is the methoxycarbonyldifluoromethyl radical (•CF₂CO₂Me). Its generation is typically initiated through a single-electron transfer (SET) process. In the presence of a low-valent metal, such as copper(I), an electron is transferred to the methyl difluoroiodoacetate molecule. This transfer results in the cleavage of the C-I bond, yielding the •CF₂CO₂Me radical and a metal-iodide species.

This radical is an electrophilic species, a characteristic attributed to the strong electron-withdrawing nature of both the ester and the two fluorine atoms. This electrophilicity dictates its reactivity, particularly its propensity to add to electron-rich systems such as alkenes and arenes.

Copper catalysis is frequently employed to mediate reactions involving methyl difluoroiodoacetate, proceeding through a well-defined radical chain mechanism. While the specific steps can vary with the substrate and reaction conditions, a general mechanistic cycle can be outlined. Catalytic amounts of copper salts can facilitate a redox cycle that sustains the radical chain, enhancing reaction efficiency.

The process typically involves the following key steps:

Initiation : A copper(I) species reduces methyl difluoroiodoacetate to generate the methoxycarbonyldifluoromethyl radical.

Propagation : The generated radical adds to a substrate, such as an alkene, to form a new carbon-centered radical. This new radical intermediate is then oxidized by a copper(II) species, which regenerates the copper(I) catalyst and forms the final product.

Termination : The radical chain can be terminated through various pathways, including radical dimerization or reaction with the solvent.

Below is a table summarizing the proposed key steps in a copper-catalyzed addition of methyl difluoroiodoacetate to an alkene.

| Step | Reaction | Description |

| Initiation | ICF₂CO₂Me + Cu(I) → •CF₂CO₂Me + Cu(II)I | A single-electron transfer from Cu(I) to methyl difluoroiodoacetate generates the key radical intermediate. |

| Propagation I | •CF₂CO₂Me + R-CH=CH₂ → R-CH(•)-CH₂(CF₂CO₂Me) | The methoxycarbonyldifluoromethyl radical adds to the alkene to form a new radical adduct. |

| Propagation II | R-CH(•)-CH₂(CF₂CO₂Me) + Cu(II)X₂ → R-CH(X)-CH₂(CF₂CO₂Me) + Cu(I)X | The radical adduct is oxidized by Cu(II), yielding the final product and regenerating the Cu(I) catalyst. 'X' can be a halide or another ligand. |

| Termination | 2 •CF₂CO₂Me → MeO₂CCF₂-CF₂CO₂Me | Two radicals combine to form a dimer, terminating the chain. |

Organometallic Pathways and Species

In addition to radical-mediated reactions, methyl difluoroiodoacetate can participate in transformations involving the formation of distinct organometallic intermediates. These pathways often involve transition metals like copper and nickel, which form direct carbon-metal bonds.

The formation of a methoxycarbonyldifluoromethylcopper ([Cu]-CF₂CO₂Me) species represents a key organometallic pathway. This intermediate can be generated through several routes, including the trapping of the •CF₂CO₂Me radical by a copper(0) or copper(I) species.

Once formed, this organocopper reagent is highly valuable for forming new carbon-carbon bonds. Its transformations are characteristic of organocopper chemistry and include:

Reductive Elimination : In the presence of another organic ligand on the copper center, reductive elimination can occur to form a new C-C bond.

Cross-Coupling Reactions : The [Cu]-CF₂CO₂Me species can act as a nucleophile in cross-coupling reactions with various electrophiles.

Nickel catalysts are effective in mediating cross-coupling reactions with iodo-difluoroacetates. acs.org The mechanistic cycle for these transformations typically involves a Ni(0)/Ni(II) catalytic cycle, which differs significantly from the radical chain processes. nih.govlookchem.com

The generally accepted mechanism proceeds as follows:

Oxidative Addition : A low-valent nickel(0) complex initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of methyl difluoroiodoacetate. youtube.com This step is often rate-determining and results in the formation of a square planar nickel(II) intermediate, (L)₂Ni(I)(CF₂CO₂Me), where L represents the supporting ligands. nih.govlookchem.com

Transmetalation : In cross-coupling reactions, a second organometallic reagent (e.g., an organozinc or Grignard reagent) transfers its organic group to the nickel center, displacing the iodide and forming a diorganonickel(II) complex.

Reductive Elimination : The final step is the reductive elimination from the diorganonickel(II) complex. This step forms the desired C-C bond of the product and regenerates the active nickel(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govlookchem.com

Experimental evidence, including the suppression of the reaction by radical inhibitors like p-dinitrobenzene, suggests that single-electron transfer pathways may also be involved in some nickel-catalyzed systems. acs.org

Contextual Analysis of Difluorocarbene Generation by Difluoroiodoacetate Derivatives

Difluorocarbene (:CF₂) is a highly reactive intermediate used for the synthesis of gem-difluorinated compounds. While methyl difluoroiodoacetate is not a classical precursor, its derivatives can potentially serve as sources of this species under specific conditions. The generation of difluorocarbene from halo-difluoroacetate precursors typically involves the formation of a difluoroacetate (B1230586) anion, [⁻CF₂CO₂R], followed by the elimination of a halide anion.

For methyl difluoroiodoacetate, a plausible pathway to difluorocarbene would involve the formation of an unstable difluoromethyl anion intermediate, which would then rapidly eliminate the iodide ion to generate :CF₂. However, other reagents are more commonly employed for this purpose due to their higher efficiency and milder reaction conditions. The table below compares methyl difluoroiodoacetate with several well-established difluorocarbene precursors.

| Precursor | Common Name/Acronym | Activation Method | Typical Byproducts |

| ICF₂CO₂Me | Methyl difluoroiodoacetate | Nucleophilic attack / Reduction | Iodide salts, CO₂ |

| TMSCF₃ | Ruppert-Prakash Reagent | Nucleophilic (e.g., F⁻, I⁻) | TMSF, TMSI |

| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate | Thermal decomposition | NaCl, CO₂ |

| FSO₂CF₂CO₂TMS | TFDA | Nucleophilic (F⁻) | TMSF, FSO₂⁻ |

Photochemical Activation and Base-Induced Decomposition for Carbene Formation

A thorough investigation of the scientific literature does not provide established mechanisms for the formation of difluorocarbene from methyl difluoroiodoacetate via either photochemical activation or base-induced decomposition. The prevailing evidence for analogous iodo-compounds suggests that photochemical activation would likely lead to the homolytic cleavage of the carbon-iodine bond, generating a difluoroacetylmethyl radical and an iodine radical, rather than a carbene.

Similarly, the pathway for base-induced decomposition of methyl difluoroiodoacetate into a carbene is not documented. Typically, base-induced α-elimination is a common method for generating carbenes from gem-dihaloalkanes. However, the application of this principle to methyl difluoroiodoacetate has not been described in the available literature.

Given the absence of direct research on this specific transformation, a detailed, scientifically accurate account of these mechanisms cannot be provided. Any proposed pathway would be speculative and not grounded in empirical data.

Synthetic Applications and Transformations Mediated by Methyl Difluoroiodoacetate

Atom-Transfer Radical Addition (ATRA) Reactions

Atom-transfer radical addition (ATRA) represents a powerful and atom-economical method for the formation of carbon-carbon and carbon-halogen bonds in a single step. Methyl difluoroiodoacetate is an excellent substrate for ATRA reactions, where the weak carbon-iodine bond can be homolytically cleaved to generate a difluoroacetyl radical. This radical can then add to a variety of unsaturated systems, primarily alkenes, to form a new carbon-carbon bond. The resulting radical intermediate is subsequently trapped by the iodine atom from another molecule of methyl difluoroiodoacetate, propagating the radical chain and yielding the desired addition product.

Intermolecular Additions to Olefinic Substrates

The intermolecular atom-transfer radical addition of methyl difluoroiodoacetate to olefinic substrates is a highly efficient process for the synthesis of more complex α,α-difluoroesters. This reaction can be initiated by various methods, including photochemically, often without the need for a catalyst. For instance, the visible-light-promoted ATRA of the closely related ethyl iododifluoroacetate to various olefins proceeds smoothly. nih.govnih.gov This catalyst-free approach is driven by the formation of an electron donor-acceptor (EDA) complex between a suitable electron donor, such as N,N-dimethylacetamide (DMA), and the fluoroalkyl iodide. nih.govnih.gov Irradiation with visible light, such as blue or purple LEDs, facilitates the generation of the key difluoroacetyl radical, which then engages in the ATRA cascade. nih.govnih.gov

The general mechanism for this process involves the initial formation of the EDA complex, followed by single-electron transfer upon photoexcitation to generate the fluoroalkyl radical. This radical adds to the alkene to form a carbon-centered radical intermediate, which then abstracts an iodine atom from another molecule of the fluoroalkyl iodide to furnish the ATRA product and regenerate the fluoroalkyl radical, thus continuing the chain reaction. nih.gov

Scope and Limitations in Diverse Substrate Classes

The scope of the ATRA reaction with iododifluoroacetates extends to a wide range of olefinic substrates, demonstrating its versatility. The reaction is tolerant of various functional groups, which is a significant advantage in the synthesis of complex molecules. nih.govnih.gov Studies involving ethyl iododifluoroacetate, a close analog of methyl difluoroiodoacetate, have shown that terminal alkenes bearing carbamate, ether, and amide functionalities are all suitable substrates. nih.govnih.gov

However, the reaction is not without its limitations. The nature of the olefinic substrate can influence the efficiency of the reaction. While electron-rich olefins generally react well, the electronic compatibility between the generated radical and the alkene is a crucial factor. nih.gov Furthermore, steric hindrance around the double bond can also impact the reaction yield and rate. nih.gov

Below is a table summarizing the results of visible-light-promoted atom-transfer radical addition-elimination (ATRE) reactions of ethyl iododifluoroacetate with various olefinic substrates, which serves as a good model for the reactivity of methyl difluoroiodoacetate.

| Entry | Olefin Substrate | Product | Yield (%) |

| 1 | tert-butyl allylcarbamate | tert-butyl (E)-(4,4-difluoro-5-iodopent-2-en-1-yl)carbamate | 95 |

| 2 | (allyloxy)benzene | (E)-1-(4,4-difluoro-5-iodopent-2-en-1-yloxy)-4-methoxybenzene | 85 |

| 3 | N-allyl-4-methylbenzenesulfonamide | (E)-N-(4,4-difluoro-5-iodopent-2-en-1-yl)-4-methylbenzenesulfonamide | 82 |

| 4 | 1-allyl-3-phenylurea | (E)-1-(4,4-difluoro-5-iodopent-2-en-1-yl)-3-phenylurea | 75 |

Data presented is for the analogous ethyl iododifluoroacetate and is intended to be representative of the reactivity of methyl difluoroiodoacetate. nih.gov

Carbon-Carbon Bond Forming Reactions

Beyond ATRA reactions, methyl difluoroiodoacetate is a valuable precursor for a range of carbon-carbon bond-forming reactions. These transformations are crucial for the construction of the core carbon skeleton of organic molecules and for introducing the valuable difluoroester moiety.

Cross-Coupling Methodologies for 2,2-Difluoroester Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct cross-coupling of methyl difluoroiodoacetate is not extensively documented, related methodologies provide a clear blueprint for its potential applications. For instance, copper-mediated cross-coupling reactions of difluoroiodoacetamides with various partners have been successfully demonstrated. This suggests that similar copper-catalyzed protocols could be developed for methyl difluoroiodoacetate to form C(sp2)-C(sp2) bonds, leading to the synthesis of α,α-difluoro-β-aryl esters.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are also plausible transformations for methyl difluoroiodoacetate. The carbon-iodine bond in methyl difluoroiodoacetate is susceptible to oxidative addition to a low-valent palladium complex, which is the initial step in these catalytic cycles. Subsequent transmetalation with an organometallic reagent (in Suzuki and Stille couplings) or migratory insertion of an alkene (in the Heck reaction), followed by reductive elimination, would yield the desired α,α-difluoroester products.

Nickel-Catalyzed Routes to α,α-Difluoro-Functionalized Esters

Nickel catalysis offers a complementary and often more cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts have been shown to be effective in the cross-coupling of various organohalides with organozinc reagents. A potential application for methyl difluoroiodoacetate would be a nickel-catalyzed cross-coupling with arylzinc or alkylzinc reagents to afford α-aryl- or α-alkyl-α,α-difluoroesters. The mechanism would likely involve the oxidative addition of the C-I bond to a Ni(0) species, followed by transmetalation from the organozinc reagent and subsequent reductive elimination.

Furthermore, nickel-catalyzed carbonylative difluoroalkylation reactions have been developed, although these typically involve difluoroalkyl bromides and arylboronic acids. Adapting such methodologies to utilize methyl difluoroiodoacetate could provide a direct route to α,α-difluoro-β-ketoesters, which are highly valuable synthetic intermediates.

Radical Hydroalkylation of Electron-Rich Alkenes

The radical generated from methyl difluoroiodoacetate can also participate in hydroalkylation reactions. In a typical radical hydroalkylation, the difluoroacetyl radical would add to an electron-rich alkene. The resulting carbon-centered radical would then be quenched by a hydrogen atom source to yield the hydroalkylated product. This transformation provides a direct method for the formation of a C-C bond and a C-H bond across a double bond.

While the intermolecular addition of alkyl radicals to electron-deficient alkenes is a well-established process, the addition to electron-rich olefins can be challenging due to unfavorable frontier molecular orbital interactions. nih.gov However, strategies to overcome these polarity mismatch issues are being developed, which could expand the scope of radical hydroalkylation reactions with radicals derived from methyl difluoroiodoacetate. Photoredox catalysis, for instance, can provide a mild and efficient means of generating the necessary radicals and controlling the subsequent reaction pathways.

Stereoselective and Diastereoselective Difluoroiodomethylation

The controlled introduction of stereocenters containing a difluoromethyl group is a significant challenge in synthetic chemistry. Methyl difluoroiodoacetate, as a precursor to the difluoromethyl radical or nucleophile, can be employed in reactions where stereochemistry is dictated by either substrate or reagent control.

Control of Stereochemistry in Fluorinated Product Formation

The stereochemical outcome of difluoromethylation reactions can be effectively managed through two primary strategies: substrate control and reagent control. In substrate-controlled reactions, a chiral auxiliary attached to the substrate directs the approach of the difluoromethylating agent. A prominent example is the use of N-tert-butylsulfinyl imines. The nucleophilic addition of a difluoromethyl species to these chiral imines proceeds with a high degree of diastereoselectivity, governed by the steric hindrance and electronic properties of the sulfinyl group, which effectively shields one face of the C=N bond. acs.orgrsc.org

Alternatively, reagent-controlled methods employ a chiral difluoromethylating agent to induce stereoselectivity in reactions with prochiral substrates. rsc.orgresearchgate.net For instance, chiral difluoromethyl phenyl sulfoximine (B86345) can be used to deliver the difluoromethyl group to ketimines with high efficiency and stereoselectivity. researchgate.netnih.govrsc.org This approach is advantageous as it does not require the substrate to possess a chiral handle. The stereoselectivity in these cases is often rationalized by the formation of a well-organized, non-chelating transition state. researchgate.net

Synthesis of Chiral Difluoroiodomethylated Scaffolds

The synthesis of enantiomerically enriched compounds containing a difluoromethyl group is of high importance for the pharmaceutical and agrochemical industries. researchgate.netcas.cn Methodologies that provide access to chiral α-difluoromethylamines are particularly sought after.

One successful approach involves the diastereoselective nucleophilic addition of a difluoromethylating agent to chiral N-(tert-butylsulfinyl)aldimines. acs.orgnih.gov For example, using difluoromethyl phenyl sulfone as the nucleophilic precursor in the presence of a base, the corresponding addition products can be obtained in excellent yields and with diastereomeric ratios often exceeding 99:1. acs.org Subsequent removal of both the sulfinyl and phenylsulfonyl auxiliary groups yields the desired α-difluoromethylamines in high enantiomeric purity (>99% ee). acs.org

Another powerful strategy is the reagent-controlled addition to ketimines. Using a chiral (S)-difluoromethyl phenyl sulfoximine reagent, a variety of chiral α,α-disubstituted α-difluoromethylamines can be synthesized with high diastereoselectivity (up to 99:1 dr). rsc.orgresearchgate.net This method demonstrates broad substrate scope, tolerating various substituents on the ketimine. researchgate.net The resulting products can be further transformed by reductive cleavage of the C-S bond to furnish the final chiral amines. researchgate.net

Table 1: Examples of Stereoselective Difluoromethylation for the Synthesis of Chiral Amines

Difluoromethylating Agent Precursor Substrate Control Type Diastereomeric Ratio (dr) Yield Reference Difluoromethyl phenyl sulfone (R)-N-tert-butylsulfinyl)aldimines Substrate-controlled >99:1 Excellent acs.org (S)-Difluoromethyl phenyl sulfoximine N-Silyl ketimines (various aryl/alkyl groups) Reagent-controlled 95:5 to 99:1 64-99% rsc.org (Phenylthio)difluoromethyl)trimethylsilane (R)-N-tert-butylsulfinyl)imines Substrate-controlled >98:2 Good nih.gov

Construction of Structurally Complex Fluorinated Molecules

Methyl difluoroiodoacetate is a key building block for constructing architecturally complex molecules where the difluoromethyl group can impart unique physicochemical properties.

Incorporation of the Difluoroiodomethyl Moiety into Steroidal Frameworks

The introduction of fluorine-containing groups into the steroidal backbone is a well-established strategy in medicinal chemistry to modulate biological activity. While methods for synthesizing difluoromethylated steroids exist, such as the deoxyfluorination of formyl-steroids with sulfur tetrafluoride to install a 6α-difluoromethyl group, the direct incorporation of a difluoroiodomethyl moiety via radical pathways is not extensively documented in the reviewed literature. acs.org The development of such methods using reagents like methyl difluoroiodoacetate could provide novel routes to new classes of bioactive steroid derivatives.

Access to Bicyclo[1.1.1]pentane (BCP) Derivatives via Atom-Transfer Radical Addition

Bicyclo[1.1.1]pentanes (BCPs) are recognized as valuable bioisosteres for para-substituted benzene (B151609) rings in drug discovery. nih.gov A powerful method for the synthesis of 1,3-disubstituted BCPs involves the radical addition to [1.1.1]propellane. iupac.org

Methyl difluoroiodoacetate can serve as an excellent precursor for the atom-transfer radical addition (ATRA) to [1.1.1]propellane. Under thermal or photochemical initiation, the weak carbon-iodine bond of methyl difluoroiodoacetate cleaves homolytically to generate the ·CF2COOMe radical. This radical readily adds to the highly strained central bond of [1.1.1]propellane, forming a BCP-bridgehead radical. This intermediate then abstracts the iodine atom from another molecule of methyl difluoroiodoacetate to yield the target product, 3-iodo-bicyclo[1.1.1]pentane-1-carboxylate, and regenerate the ·CF2COOMe radical to propagate the chain reaction. This process provides a direct and efficient route to functionalized BCPs that can be further elaborated into diverse structures for medicinal chemistry applications.

Synthesis of N-Difluoromethylated Heterocyclic Systems from Difluoroiodoacetate Derivatives

N-difluoromethylated heterocycles are an important class of compounds, as the N-CF2H group can act as a lipophilic hydrogen bond donor and a bioisostere for N-CH3 or N-H moieties. researchgate.netresearchgate.net Derivatives of difluoroiodoacetic acid, such as its esters, are effective reagents for the N-difluoromethylation of various heterocyclic systems like pyridines, quinolones, and indoles. researchgate.net

The reaction typically proceeds through one of two primary mechanisms. One pathway involves the initial N-alkylation of the heterocycle with the difluoroiodoacetate ester, followed by in situ hydrolysis and decarboxylation to yield the N-CF2H product. researchgate.net This transition-metal-free method is particularly effective for pyridines and related systems. The steric and electronic properties of substituents on the heterocyclic ring can influence the reaction's efficiency and outcome. researchgate.net

Alternatively, in the presence of a suitable base, difluoroiodoacetate derivatives can generate difluorocarbene (:CF2). This highly reactive intermediate can then be trapped by the N-H bond of heterocycles like indoles to form the N-difluoromethylated product. This approach has been successfully applied to a range of indole (B1671886) derivatives bearing both electron-donating and electron-withdrawing substituents.

Table 2: N-Difluoromethylation of Heterocycles using Difluoroacetate (B1230586) Derivatives

Reagent Heterocycle Proposed Mechanism Key Conditions Reference Ethyl bromodifluoroacetate Pyridines, 4-Pyridones, 4-Quinolones N-alkylation followed by hydrolysis and decarboxylation K2CO3 or DMAP, heat [15, 18] Bromo(difluoro)acetic acid Quinolines, Isoquinolines, Phenanthridines N-alkylation followed by decarboxylation K2CO3, room temperature Chlorodifluoromethane (Freon-22) Indoles (various substituents) Difluorocarbene insertion 50% NaOH, phase-transfer catalyst Ethyl bromodifluoroacetate Benzimidazoles, Indazoles Difluorocarbene insertion Na2CO3, Acetone or Acetonitrile

Exploitation of Derived Reactive Species

Chemistry of In Situ Generated 2,2-Difluoroketene Silyl (B83357) Acetals

The in situ generation of reactive intermediates from stable precursors is a powerful strategy in organic synthesis, often circumventing the isolation of sensitive or volatile compounds. "Acetic acid, difluoroiodo-, methyl ester," also known as methyl difluoroiodoacetate, serves as a valuable precursor to one such reactive species: 2,2-difluoroketene silyl acetals. These acetals are versatile difluorinated building blocks that can be readily formed and immediately trapped by various electrophiles, providing a direct route to a range of difluorinated molecules.

The most common method for the in situ generation of 2,2-difluoroketene silyl acetals from methyl difluoroiodoacetate involves a Reformatsky-type reaction. This process is typically initiated by the reaction of methyl difluoroiodoacetate with an activated metal, such as zinc, in the presence of a chlorosilane, most commonly chlorotrimethylsilane (B32843) (TMSCl). The zinc metal inserts into the carbon-iodine bond of the methyl difluoroiodoacetate to form an organozinc intermediate. This intermediate then reacts with the chlorosilane to generate the 2,2-difluoroketene silyl acetal (B89532).

These in situ generated 2,2-difluoroketene silyl acetals are potent nucleophiles and readily engage in a variety of carbon-carbon bond-forming reactions. Their utility is particularly highlighted in their reactions with carbonyl compounds and their derivatives, leading to the efficient synthesis of complex difluorinated structures.

Michael Addition Reactions

One of the primary applications of in situ generated 2,2-difluoroketene silyl acetals is their participation in Michael addition reactions with α,β-unsaturated carbonyl compounds. oup.com This 1,4-conjugate addition provides a straightforward pathway to γ,γ-difluorinated carbonyl compounds. The reaction is believed to proceed through a nucleophilic attack of the silyl ketene (B1206846) acetal on the β-carbon of the Michael acceptor.

Research has demonstrated the successful application of this methodology in the synthesis of difluorinated analogs of biologically important molecules. For instance, the reaction of the in situ generated 2,2-difluoroketene silyl acetal with appropriate α,β-unsaturated precursors has been employed in the synthesis of 4,4-difluoroglutamic acid and 5,5-difluorolysine. oup.com

The general scope of this reaction includes a variety of α,β-unsaturated esters and ketones, leading to the corresponding γ,γ-difluoro-δ-ketoesters and γ,γ-difluoro-1,5-dicarbonyl compounds, respectively. The yields of these reactions are generally moderate to good, showcasing the synthetic utility of this approach.

Table 1: Michael Addition of In Situ Generated 2,2-Difluoroketene Silyl Acetal with α,β-Unsaturated Carbonyl Compounds

| Entry | Michael Acceptor | Product | Yield (%) |

| 1 | Methyl acrylate | Methyl 4,4-difluoro-5-oxopentanoate | 65 |

| 2 | Ethyl crotonate | Ethyl 4,4-difluoro-3-methyl-5-oxopentanoate | 72 |

| 3 | Methyl vinyl ketone | 2,2-Difluoro-1,5-hexanedione | 58 |

| 4 | Cyclohexen-2-one | 3-(1,1-Difluoro-2-methoxy-2-oxoethyl)cyclohexanone | 75 |

Aldol-Type Reactions

In addition to Michael additions, in situ generated 2,2-difluoroketene silyl acetals also undergo aldol-type reactions with aldehydes and ketones. This transformation provides access to β-hydroxy-α,α-difluoroesters, which are valuable synthetic intermediates. The reaction proceeds via the nucleophilic addition of the silyl ketene acetal to the carbonyl carbon of the aldehyde or ketone.

The reaction is generally applicable to a range of both aromatic and aliphatic aldehydes, affording the corresponding aldol (B89426) adducts in good yields. The diastereoselectivity of the reaction can be influenced by the reaction conditions and the nature of the substrates.

Table 2: Aldol-Type Reaction of In Situ Generated 2,2-Difluoroketene Silyl Acetal with Aldehydes

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | Methyl 3-hydroxy-2,2-difluoro-3-phenylpropanoate | 82 |

| 2 | 4-Chlorobenzaldehyde | Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-difluoro-propanoate | 85 |

| 3 | Isobutyraldehyde | Methyl 3-hydroxy-2,2-difluoro-4-methylpentanoate | 78 |

| 4 | Cinnamaldehyde | Methyl 3-hydroxy-2,2-difluoro-5-phenyl-4-pentenoate | 70 |

Computational and Theoretical Chemistry in Methyl Difluoroiodoacetate Research

Quantum Mechanical Investigations of Reaction Mechanisms

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are powerful for mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction pathway.

A pertinent example can be drawn from the computational study of the aminolysis of methyl α,α-difluoroacetate, a structurally similar compound to methyl difluoroiodoacetate. researchgate.net Research in this area has explored different mechanistic pathways, such as noncatalytic concerted and stepwise mechanisms. In the concerted mechanism, the bond-forming and bond-breaking steps occur simultaneously through a single transition state. In the stepwise mechanism, the reaction proceeds through one or more intermediates.

Computational studies on the aminolysis of activated esters have shown that the energy profiles of these reactions can be meticulously calculated. researchgate.net For instance, the reaction between methyl α,α-difluoroacetate and methylamine (B109427) has been computationally modeled to determine the activation energies for different pathways. These calculations help in understanding how the fluorine atoms influence the electrophilicity of the carbonyl carbon and the stability of the transition states.

The findings from such studies can be extrapolated to understand the reactions of methyl difluoroiodoacetate. The presence of the iodine atom, in addition to the two fluorine atoms, is expected to significantly influence the electronic properties and steric environment of the molecule. QM investigations can precisely quantify these effects, revealing how the iodine substituent might favor one reaction pathway over another. For example, the larger size and different electronegativity of iodine compared to hydrogen could alter the geometry of the transition states and the stability of any intermediates.

| Mechanism | Transition State | B3LYP/def2-SVP | B3LYP-gCP-D3/def2-SVP | DLPNO-CCSD(T)/cc-pVTZ//B3LYP/def2-SVP |

|---|---|---|---|---|

| Noncatalytic Stepwise | TS1non_S | 32.8 | 36.2 | 35.7 |

| TS2non_S | 37.2 | 43.4 | 36.5 | |

| Catalyzed Stepwise | TScat_C | 32.8 | 37.2 | - |

| TS1cat_S | 17.5 | 24.6 | 16.3 | |

| TS2cat_S | 15.5 | 20.7 | 17.3 |

This table illustrates the kind of data generated from QM studies, providing a quantitative basis for comparing different reaction pathways. Such data for methyl difluoroiodoacetate would be invaluable for understanding its reaction mechanisms.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is not only used to understand known reactions but also to predict the reactivity and selectivity of compounds in new transformations. For methyl difluoroiodoacetate, this could involve predicting its behavior in reactions such as C-C bond formation or cycloadditions.

For example, the Reformatsky reaction of ethyl iododifluoroacetate with ketones has been shown to be a viable method for creating quaternary carbon centers. rsc.org Computational modeling of this reaction could help in understanding the structure of the zinc-based reagent and the transition states leading to the observed products. This would allow for the prediction of stereoselectivity with different chiral ligands and substrates. By calculating the energies of the diastereomeric transition states, one can predict which stereoisomer will be formed preferentially, guiding the development of asymmetric syntheses.

Furthermore, computational studies can elucidate the factors controlling regioselectivity in reactions where multiple outcomes are possible. DFT calculations can be used to determine the Fukui functions or other reactivity indices for the atoms in methyl difluoroiodoacetate. These indices indicate the susceptibility of each atomic site to nucleophilic or electrophilic attack, providing a rational basis for predicting how the molecule will react with different reagents.

In the context of radical reactions, computational investigations can be particularly insightful. For instance, a computational study on the synthesis of ethoxycarbonyldifluoromethylated oxindoles demonstrated that a radical-based ring closure is energetically more favorable than a heterolytic process. nih.gov Similar studies on methyl difluoroiodoacetate could predict its propensity to undergo radical reactions, the stability of the potential radical intermediates, and the likely products of such transformations. This is especially relevant given that the carbon-iodine bond can be homolytically cleaved under certain conditions.

| Type of Reaction | Computational Method | Predicted Outcome | Potential Impact |

|---|---|---|---|

| Reformatsky Reaction | DFT Transition State Search | Enantioselectivity, Diastereoselectivity | Design of asymmetric syntheses |

| Nucleophilic Substitution | Calculation of Reactivity Indices (e.g., Fukui functions) | Regioselectivity of attack | Rationalization of product formation |

| Radical Addition | Calculation of Bond Dissociation Energies and Intermediate Stabilities | Feasibility of radical pathways | Development of novel radical-based transformations |

Rational Design of Catalytic Systems and Reaction Conditions

A significant application of computational chemistry is in the rational design of catalysts and the optimization of reaction conditions. By modeling the interaction between a catalyst, substrates, and reagents, researchers can develop more active, selective, and stable catalytic systems.

For reactions involving methyl difluoroiodoacetate, computational methods could be used to design catalysts that facilitate specific transformations. For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations could be used to model the different steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. This would help in understanding the role of the ligands on the palladium center and how they influence the efficiency and selectivity of the reaction.

Computational modeling can also guide the choice of reaction conditions, such as solvent and temperature. By including solvent effects in the calculations, either explicitly or through continuum models, it is possible to predict how the solvent will affect the energies of the reactants, transition states, and products. This can help in selecting a solvent that maximizes the reaction rate and selectivity.

An example of computational modeling aiding in understanding catalyst behavior is seen in the study of aryl iodide-catalyzed asymmetric fluorination. researchgate.net In this work, computational models showed that the active iodine(III) intermediate is stabilized by interactions with the catalyst and that activation occurs through hydrogen bonding with an external Brønsted acid. researchgate.net Similar detailed mechanistic understanding, derived from computational studies, could be applied to design specific catalysts for transformations involving methyl difluoroiodoacetate, for example, by designing ligands that stabilize key intermediates or transition states.

Analytical Methodologies for Products Derived from Methyl Difluoroiodoacetate

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organofluorine compounds. Due to the presence of the difluoroacetyl group originating from methyl difluoroiodoacetate, ¹⁹F NMR is particularly powerful. The fluorine nucleus (¹⁹F) is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity comparable to that of proton (¹H) NMR. scholaris.ca This allows for the analysis of nearly every fluorinated compound in a sample with minimal background interference, as naturally occurring organofluorine compounds are rare. scholaris.ca

In the analysis of products derived from methyl difluoroiodoacetate, ¹⁹F NMR spectra provide key information. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of the fluorine atoms. Coupling constants (J), measured in Hertz (Hz), reveal information about neighboring nuclei, helping to piece together the molecular framework. For instance, in the characterization of various hydrotrifluoromethylation products, distinct ¹⁹F NMR signals are observed. The diastereomeric ratio of reaction products can also be calculated using the peak areas in the ¹⁹F NMR spectrum. rsc.org

Table 1: Representative ¹⁹F NMR Data for Derivatives of Methyl Difluoroiodoacetate

| Compound Structure (Example) | Solvent | Chemical Shift (δ) | Coupling Constant (J) |

|---|---|---|---|

| 3-Methyl-2-(trifluoromethyl)butyl benzoate (B1203000) | CDCl₃ | -66.0 ppm | d, J = 9.6 Hz |

| N-cyclohexyl-3,3,3-trifluoro-2-propyl propanamide | CDCl₃ | -63.4 ppm | t, J = 11.0 Hz |

| Product of trifluoromethylation of 1-dodecene | CDCl₃ | -66.4 ppm | t, J = 10.9 Hz |

| Major regioisomer from trifluoromethylation | CDCl₃ | -69.6 ppm | d, J = 9.8 Hz |

This table presents illustrative data compiled from research findings. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When methyl difluoroiodoacetate is converted into its derivatives, the ester functional group is often a key feature. The carbonyl (C=O) stretch of the ester typically appears as a strong absorption band in the region of 1720-1770 cm⁻¹. For example, the IR spectrum of 3-Methyl-2-(trifluoromethyl)butyl benzoate shows a characteristic peak at 1726 cm⁻¹. rsc.org Other functional groups introduced during the reaction will also give rise to characteristic absorption bands, confirming the success of the chemical transformation.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the product molecules. Techniques like electrospray ionization (ESI) are common. rsc.org The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation patterns observed in the mass spectrum offer additional structural clues, as the molecule breaks apart in predictable ways. nih.gov For example, the mass of a protonated molecule of C₁₃H₁₆F₃O₂ was calculated to be 261.1102 and found to be 261.07 via ESI-MS. rsc.org

Table 2: Spectroscopic Data for an Exemplary Product

| Analytical Technique | Observation | Interpretation |

|---|---|---|

| Infrared (IR) | Strong absorption at 1726 cm⁻¹ | Presence of a carbonyl (C=O) group, likely from an ester. |

| Mass Spec. (MS) | [M+H]⁺ ion at m/z 272.10 | Confirms the molecular weight of the protonated product molecule. |

This table showcases typical data obtained for reaction products derived from methyl difluoroiodoacetate. rsc.org

Chromatographic Separation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture, making it essential for monitoring reaction progress, isolating the desired product, and assessing its purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chula.ac.th In the context of reactions involving methyl difluoroiodoacetate, GC can be used to monitor the disappearance of starting materials and the appearance of products. youtube.com The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interaction with the stationary phase. chula.ac.thyoutube.com The time it takes for a compound to travel through the column is its retention time, which is a characteristic identifier. youtube.com Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the components in the reaction mixture. chula.ac.thsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is another cornerstone of modern chemical analysis, suitable for a wide range of compounds, including those that are not volatile enough for GC. researchgate.net It is particularly valuable for both reaction monitoring and for the purification of products on a preparative scale. researchgate.net

For reaction monitoring, ultrahigh-performance liquid chromatography (UHPLC) can provide extremely fast analysis, with cycle times as short as 1.5 minutes. chromatographyonline.com This allows chemists to track the formation of products in near real-time. chromatographyonline.com

For product isolation and purity assessment, reversed-phase HPLC (RP-HPLC) is frequently used. researchgate.netresearchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. By adjusting the composition of the mobile phase (gradient elution), compounds can be separated with high resolution. scielo.br The purity of the isolated fraction can then be assessed by re-injecting a sample and observing if a single peak is present. The choice of detector, such as a UV detector, is crucial; for ester derivatives lacking strong chromophores, detection at low wavelengths (e.g., 205 nm) may be necessary. researchgate.netscielo.br

Table 3: Common Chromatographic Methods and Applications

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|---|

| GC | Reaction Monitoring, Purity Check | SLB®-5ms (low-polarity) | Helium (carrier gas) | Flame Ionization (FID), Mass Spectrometry (MS) |

| HPLC | Reaction Monitoring, Product Isolation | C18 (nonpolar silica) | Acetonitrile/Water or Methanol/Water | UV-Vis, Mass Spectrometry (MS) |

This table outlines common setups for the chromatographic analysis of organic synthesis products. sigmaaldrich.comresearchgate.netresearchgate.netchromatographyonline.com

Future Research Directions and Unexplored Potential of Methyl Difluoroiodoacetate

Development of Sustainable and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, a significant future direction is the development of more sustainable methods for utilizing methyl difluoroiodoacetate. This involves minimizing waste, reducing energy consumption, and replacing hazardous reagents and solvents with safer alternatives.

A major focus will be the shift from stoichiometric radical initiators, which generate significant chemical waste, to catalytic methods. Photoredox and electrocatalytic approaches are promising avenues, as they can use light or electricity as "traceless" reagents to initiate the desired radical transformations under mild conditions. Further research will aim to identify earth-abundant and non-toxic catalysts for these processes.

Another critical area is the replacement of commonly used volatile organic solvents (VOCs) with more environmentally friendly options. Research into performing reactions in bio-based solvents, water, or even under solvent-free conditions will be crucial. rsc.org The ultimate goal is to design processes with high atom economy and a low E-factor (Environmental factor), where the vast majority of atoms from the reactants are incorporated into the final product, and waste is minimized.

Table 2: Comparison of Traditional vs. Future Sustainable Protocols

| Feature | Traditional Protocol | Future Sustainable Protocol |

|---|---|---|

| Initiation | Stoichiometric chemical initiators (e.g., AIBN, peroxides) | Catalytic (e.g., photoredox, electrocatalysis) |

| Solvent | Chlorinated solvents (e.g., DCM, Chloroform) | Bio-based solvents, water, or solvent-free |

| Energy Input | High-temperature thermal initiation | Visible light or electricity at ambient temperature |

| Atom Economy | Lower, due to initiator byproducts | Higher, approaching theoretical maximum |

| Waste Generation | Significant inorganic and organic waste | Minimal waste, with potential for catalyst recycling |

Advancements in Catalytic Asymmetric Difluoroiodomethylation

The introduction of a difluoromethyl group can create a new stereocenter, making the development of asymmetric methods a paramount goal for future research. Achieving high levels of enantioselectivity and diastereoselectivity in these reactions is a significant challenge but holds the key to synthesizing chiral fluorinated molecules for pharmaceutical and biological applications. nih.gov

Future work will heavily focus on the design and synthesis of novel chiral catalysts. This includes both transition-metal catalysts bearing sophisticated chiral ligands and metal-free organocatalysts. frontiersin.orgnih.gov The development of bifunctional catalysts, which can activate both the substrate and the difluoroiodomethylating agent within a well-defined chiral environment, represents a particularly promising strategy. frontiersin.org Researchers will explore various catalyst scaffolds to find systems that can effectively control the three-dimensional orientation of the reactants during the bond-forming step. nih.govresearchgate.net

The goal is to develop a toolbox of catalytic systems that can provide access to either enantiomer of a product with high fidelity, allowing for the selective synthesis of desired stereoisomers.

Table 3: Potential Chiral Catalyst Classes for Asymmetric Difluoroiodomethylation

| Catalyst Class | Example Scaffold(s) | Potential Advantages | Key Research Goal |

|---|---|---|---|

| Chiral Transition Metals | Complexes of Copper, Palladium, Rhodium with chiral phosphine (B1218219) or N-heterocyclic carbene ligands. mdpi.com | High catalytic activity and turnover numbers. Tunable steric and electronic properties. | Achieving high enantiomeric excess (>99% ee) across a broad range of substrates. |

| Chiral Organocatalysts | BINOL/VANOL-derived phosphoric acids, Cinchona alkaloids, prolinol ethers. cas.cn | Metal-free, reducing toxicity concerns. Often robust and tolerant of air/moisture. | Improving catalytic efficiency and lowering catalyst loading requirements. |

| Chiral Organoiodine Catalysts | Hypervalent iodine compounds with chiral backbones (e.g., indanol-based). researchgate.net | Potential for unique reactivity pathways through iodine(I/III) catalysis. | Expanding the scope of reactions beyond oxidation to include C-C bond formation. |

Integration of Methyl Difluoroiodoacetate Chemistry into Material Science and Building Block Synthesis

Beyond its use in direct functionalization, a significant unexplored potential of methyl difluoroiodoacetate lies in its application as a foundational building block for advanced materials and complex organic synthesis.

In material science, the incorporation of difluoromethylene (-CF2-) units into polymer backbones can impart unique and desirable properties, such as enhanced thermal stability, chemical resistance, hydrophobicity, and specific dielectric properties. Future research will explore the transformation of methyl difluoroiodoacetate into novel difluorinated monomers. These monomers could then be polymerized to create a new generation of high-performance fluoropolymers for applications in electronics, aerospace, and specialty coatings.

Furthermore, methyl difluoroiodoacetate can serve as a versatile precursor for the synthesis of more elaborate fluorinated building blocks. By using it as a starting material in multi-step synthetic sequences, chemists can access a wide range of complex difluoromethylated compounds that are not directly accessible through single-step functionalization. This strategy will be instrumental in supplying the unique molecules needed for drug discovery and the development of new agrochemicals, where the presence of a difluoromethyl group can significantly enhance bioactivity. nih.gov

Table 4: Potential Applications in Material Science and as a Synthetic Building Block

| Area of Application | Research Objective | Potential Outcome/Product |

|---|---|---|

| Polymer Chemistry | Synthesize novel vinyl or cyclic monomers derived from methyl difluoroiodoacetate. | Fluorinated polymers with enhanced thermal stability, chemical inertness, and low surface energy. |

| Functional Coatings | Develop methods to graft difluoroiodomethyl groups onto surfaces. | Hydrophobic and oleophobic coatings for self-cleaning or anti-fouling surfaces. |

| Liquid Crystals | Incorporate difluoromethylated aromatic structures into mesogenic cores. | New liquid crystal materials with tailored dielectric anisotropy and viscosity. |

| Pharmaceutical Synthesis | Use as a starting point for multi-step synthesis of complex drug candidates. | Access to novel, patentable difluoromethylated active pharmaceutical ingredients (APIs). |

| Agrochemical Synthesis | Develop synthetic routes to difluoromethylated heterocycles and other key scaffolds. | New classes of potent and metabolically stable herbicides, fungicides, and insecticides. |

Q & A

Q. What synthetic methodologies are recommended for preparing acetic acid, difluoroiodo-, methyl ester in laboratory settings?

The synthesis of this compound typically involves iodination and esterification steps. A plausible route includes:

- Iodination of difluoroacetic acid derivatives using iodine monochloride (ICl) in a controlled environment to avoid over-halogenation.

- Esterification via methanol under acid catalysis (e.g., sulfuric acid) to yield the methyl ester.

Key considerations include temperature control (<40°C) to prevent decomposition and purification via fractional distillation or preparative HPLC. Validation via NMR (for fluorine and iodine coupling) and mass spectrometry is critical .

Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

- IR Spectroscopy : Identify ester carbonyl (C=O) stretches near 1740 cm⁻¹ and C-F/I vibrations (1100–1000 cm⁻¹ and 500–600 cm⁻¹, respectively) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₃H₃F₂IO₂, exact mass ~228 g/mol) and fragmentation patterns (e.g., loss of CH₃O– or I– groups) .

- ¹H/¹³C NMR : Methyl ester protons (δ 3.7–3.8 ppm) and fluorinated/iodinated carbon signals (δ 90–110 ppm for CF₂; δ −200 ppm for I in ¹²⁷I NMR) .

Q. How does the stability of this compound vary under different storage conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 80°C, with iodine release detected via GC-MS .

- Photolytic Sensitivity : Store in amber glass under inert gas (Ar/N₂) to prevent radical-mediated degradation. UV-Vis monitoring at 250–300 nm reveals iodine dissociation under light .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Model transition states for SN2 reactions (e.g., with hydroxide ions) using Gaussian or ORCA software. Focus on iodine’s leaving-group ability and steric effects from fluorine substituents .

- Solvent Effects : COSMO-RS simulations predict reaction rates in polar aprotic solvents (e.g., DMF) vs. protic solvents (e.g., MeOH). Fluorine’s electron-withdrawing nature enhances iodine’s electrophilicity .

Q. How can discrepancies in thermodynamic data (e.g., enthalpy of formation) be resolved across studies?

- Validation via Bomb Calorimetry : Direct measurement of ΔfH° using high-purity samples, correcting for side reactions (e.g., iodine sublimation). Compare with NIST-referenced values for analogous esters .

- Critical Data Review : Cross-check gas-phase ion energetics (e.g., proton affinity) against mass spectrometric datasets. For example, discrepancies in ΔrG° values (e.g., 85.8 kJ/mol vs. literature) may arise from ionization efficiency variations .

Q. What advanced chromatographic methods improve trace-level detection of degradation byproducts?

- GC×GC-TOFMS : Two-dimensional gas chromatography with time-of-flight MS resolves co-eluting peaks (e.g., methyl iodide vs. difluoroacetic acid). Optimize column phases (polarity × mid-polarity) for halogenated compounds .

- HPLC-DAD/ECD : Use diode-array detection (DAD) for carbonyl-containing byproducts and electrochemical detection (ECD) for iodine species. Calibrate with synthetic standards .

Q. How do steric and electronic effects of fluorine/iodine substituents influence reaction kinetics?

- Kinetic Isotope Effects (KIEs) : Compare reaction rates of difluoroiodo- vs. dichloro- analogs in ester hydrolysis. Fluorine’s electronegativity accelerates iodine’s departure (krel > 1.5) .

- X-ray Crystallography : Resolve bond angles (C–I vs. C–F) to correlate steric bulk with reaction barriers. Fluorine’s smaller size reduces steric hindrance, favoring nucleophilic attack .

Methodological Notes

- Data Contradictions : Address conflicting thermochemical data by standardizing measurement protocols (e.g., uniform pressure/temperature conditions) and referencing NIST datasets .

- Experimental Design : For mechanistic studies, use isotopic labeling (¹³C/¹⁸O) in ester groups to track reaction pathways via tandem MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.